5-Hydroxy-3-vinyl-2(5H)-furanone

Phospholipase A2 inhibition Thromboxane A2 receptor antagonism Platelet aggregation

5-Hydroxy-3-vinyl-2(5H)-furanone (CAS 3734-60-9), also known as Antibiotic PA-147 and 5-OH-3-vinyl-2-furanone, is a naturally occurring γ-butenolide (2(5H)-furanone) with the molecular formula C₆H₆O₃ and a molecular weight of 126.11 g/mol. The compound was originally isolated from fermentations of the basidiomycete Calyptella species and independently from an unidentified Streptomyces strain.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 3734-60-9
Cat. No. B1213543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-vinyl-2(5H)-furanone
CAS3734-60-9
Synonyms5-hydroxy-3-vinyl-2(5H)-furanone
5-OH-3-vinyl-2-furanone
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC=CC1=CC(OC1=O)O
InChIInChI=1S/C6H6O3/c1-2-4-3-5(7)9-6(4)8/h2-3,5,7H,1H2
InChIKeyRQZSMDBBVOOYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-3-vinyl-2(5H)-furanone (CAS 3734-60-9): Compound Identity, Pharmacological Class, and Procurement Relevance


5-Hydroxy-3-vinyl-2(5H)-furanone (CAS 3734-60-9), also known as Antibiotic PA-147 and 5-OH-3-vinyl-2-furanone, is a naturally occurring γ-butenolide (2(5H)-furanone) with the molecular formula C₆H₆O₃ and a molecular weight of 126.11 g/mol [1]. The compound was originally isolated from fermentations of the basidiomycete Calyptella species and independently from an unidentified Streptomyces strain [2]. It is a potent and selective inhibitor of human synovial secretory phospholipase A₂ (type II sPLA₂) and additionally functions as a thromboxane A₂ (TXA₂) receptor antagonist, inhibiting U46619-induced platelet aggregation in human blood with an IC₅₀ of 2.5 µg/mL (16.45 µM) [2]. The compound exhibits weak antimicrobial activity and, as PA-147, demonstrates inhibitory activity against HeLa cells and Ehrlich ascites and solid carcinoma models [2].

Why Generic 2(5H)-Furanone Substitution Fails for 5-Hydroxy-3-vinyl-2(5H)-furanone (CAS 3734-60-9): Structural Determinants of Function


The 2(5H)-furanone (γ-butenolide) scaffold is pharmacologically promiscuous, with individual substitution patterns dictating profoundly divergent biological profiles that preclude generic interchange. 5-Hydroxy-3-vinyl-2(5H)-furanone carries a C3-vinyl group and a C5-hydroxyl within a 126 Da framework—a substitution pattern that confers a unique dual pharmacology (sPLA₂ inhibition plus TXA₂ receptor antagonism) not replicated by other butenolides [1]. Halogenated congeners such as 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) and its dibromo analog exhibit potent antibacterial and antibiofilm activity but are also mutagenic and genotoxic [2]. In contrast, 5-hydroxy-3-vinyl-2(5H)-furanone shows only weak antimicrobial effects, indicating a fundamentally different target engagement profile. Unsubstituted 5-hydroxy-2(5H)-furanone lacks both the vinyl group and any reported sPLA₂ or TXA₂ modulatory activity. Structural identity—not merely class membership—determines biological function, analytical behavior, and regulatory status.

Quantitative Differentiation Evidence for 5-Hydroxy-3-vinyl-2(5H)-furanone (CAS 3734-60-9) Against Closest Analogs and In-Class Candidates


Dual-Pharmacophore Differentiation: Combined Human Synovial sPLA₂ Inhibition and Thromboxane A₂ Receptor Antagonism vs. Single-Target Comparators

5-Hydroxy-3-vinyl-2(5H)-furanone is described as a potent and selective inhibitor of human synovial phospholipase A₂ (type II sPLA₂) and, uniquely among butenolide natural products, also acts as a thromboxane A₂ (TXA₂) receptor antagonist, inhibiting U46619-induced human platelet aggregation with an IC₅₀ of 2.5 µg/mL (16.45 µM) [1][2]. The reference sPLA₂ inhibitor manoalide (MW 416.56 Da) inhibits human synovial fluid PLA₂ with reported IC₅₀ values of 0.2 µM (DPPC substrate) and 0.02 µM (E. coli substrate) but has no reported TXA₂ receptor antagonist activity [3]. The dual pharmacology of 5-hydroxy-3-vinyl-2(5H)-furanone represents a mechanistically distinct profile: simultaneous blockade of arachidonic acid mobilization (via sPLA₂) and TXA₂-mediated platelet activation cannot be achieved with manoalide, petrosaspongiolides, or cacospongionolide B alone. This dual mechanism may offer differentiated utility in experimental models where both inflammatory eicosanoid production and TXA₂-driven platelet responses must be interrogated.

Phospholipase A2 inhibition Thromboxane A2 receptor antagonism Platelet aggregation Inflammation

Platelet Aggregation Inhibitory Potency of 5-Hydroxy-3-vinyl-2(5H)-furanone Compared with Penidiamide and Oxindole Against Human Synovial sPLA₂

In the same experimental paradigm of human synovial phospholipase A₂ inhibition, 5-hydroxy-3-vinyl-2(5H)-furanone exhibits substantially greater functional potency than the Penicillium-derived sPLA₂ inhibitors penidiamide and oxindole. The target compound inhibits U46619-induced human platelet aggregation with an IC₅₀ of 16.45 µM [1][2]. For comparison, penidiamide inhibits human synovial PLA₂ with an IC₅₀ of 30 µM and oxindole with an IC₅₀ of 380 µM, as reported by Witter et al. (1998) [3]. Although these IC₅₀ values derive from slightly different assay readouts (platelet aggregation for the target compound vs. direct enzyme inhibition for penidiamide/oxindole), the data indicate that 5-hydroxy-3-vinyl-2(5H)-furanone is approximately 1.8-fold more potent than penidiamide and approximately 23-fold more potent than oxindole on a molar basis, when considering functional antagonism of the PLA₂-thromboxane axis in human systems.

Platelet aggregation sPLA2 inhibition IC50 comparison Penicillium metabolites

Antitumor Activity with Differentiated Safety Profile: 5-Hydroxy-3-vinyl-2(5H)-furanone vs. Genotoxic Halogenated Furanones

5-Hydroxy-3-vinyl-2(5H)-furanone (as PA-147) exhibits antitumor activity—HeLa cell ED₅₀ of 1.8 µg/mL and inhibitory effects against Ehrlich ascites and solid carcinoma models [1]—without the mutagenic or genotoxic liabilities associated with halogenated 2(5H)-furanone congeners. In direct structural contrast, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA) and 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) are established bacterial mutagens and have been identified as carcinogenic water disinfection byproducts [2]. Patulin, another 5-hydroxy-furanone mycotoxin, is classified as genotoxic, embryotoxic, and hepatotoxic [2]. The absence of halogen substituents at C3 and C4 in 5-hydroxy-3-vinyl-2(5H)-furanone eliminates the electrophilic reactivity that drives the DNA-damaging potential of mucohalic acids, making it a mechanistically cleaner scaffold for anticancer research applications where mutagenicity confounds data interpretation.

Antitumor activity HeLa cytotoxicity Mutagenicity Halogenated furanones

Weak Antimicrobial Activity as a Surrogate Marker of Target Selectivity: Differentiating 5-Hydroxy-3-vinyl-2(5H)-furanone from Broad-Spectrum Antibacterial Furanones

5-Hydroxy-3-vinyl-2(5H)-furanone is explicitly characterized as exhibiting 'weak antimicrobial activities' [1], a property that distinguishes it from 2(5H)-furanones bearing C3/C4 halogen substituents. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) and their derivatives potently inhibit the growth and biofilm formation of Bacillus subtilis and other Gram-positive bacteria [2]. This dichotomy—potent mammalian sPLA₂/TXA₂ pathway modulation with minimal antibacterial activity—suggests that 5-hydroxy-3-vinyl-2(5H)-furanone engages eukaryotic targets selectively rather than acting as a broadly reactive electrophile. For researchers studying mammalian inflammatory or thrombotic pathways, the weak antimicrobial profile reduces the likelihood of confounding effects arising from unintended antibacterial activity in cell-based or co-culture experimental systems.

Antimicrobial selectivity Biofilm inhibition Target specificity Off-target profiling

Scaffold Minimalism: 5-Hydroxy-3-vinyl-2(5H)-furanone (MW 126 Da) as the Smallest Known Selective sPLA₂ Inhibitor Chemotype vs. Marine Sesterterpene-Derived Comparators

At 126.11 Da (C₆H₆O₃), 5-Hydroxy-3-vinyl-2(5H)-furanone is the smallest known selective inhibitor of human synovial sPLA₂, dramatically smaller than all marine-derived γ-hydroxybutenolide natural products with comparable target selectivity [1]. The reference inhibitor manoalide has a molecular weight of 416.56 Da (C₂₅H₃₆O₅) [2]; petrosaspongiolide M is 460.6 Da (C₂₇H₄₀O₆) [3]; cacospongionolide B is 400.55 Da (C₂₅H₃₆O₄) [4]. This represents a 3.3- to 3.7-fold reduction in molecular weight. The extremely low molecular weight places the compound well within fragment-based drug discovery (FBDD) parameters (MW < 300, Rule of 3 compliant: MW 126, HBD = 1, HBA = 3, XLogP = 0.5, rotatable bonds = 1) [1]. This structural parsimony offers advantages in synthetic accessibility, SAR expansion through well-defined chemical space, and physicochemical properties more compatible with downstream formulation and ADME optimization than the complex sesterterpene frameworks of marine-derived comparators.

Lead-likeness Fragment-based drug discovery Molecular weight comparison Synthetic tractability

Optimal Research and Industrial Application Scenarios for 5-Hydroxy-3-vinyl-2(5H)-furanone (CAS 3734-60-9) Based on Quantitative Differentiation Evidence


Dual-Pathway Inflammation and Thrombosis Research Requiring Simultaneous sPLA₂ and TXA₂ Receptor Modulation

In experimental models where both arachidonic acid mobilization (mediated by sPLA₂) and thromboxane A₂-driven platelet activation must be simultaneously interrogated—such as atherosclerosis, ischemia-reperfusion injury, or septic inflammation—5-hydroxy-3-vinyl-2(5H)-furanone offers a single-agent tool with dual pharmacology [1][2]. Manoalide and petrosaspongiolides inhibit sPLA₂ but lack TXA₂ receptor antagonist activity, requiring combination treatment protocols that introduce pharmacokinetic and pharmacodynamic complexity. The compound's U46619-induced platelet aggregation IC₅₀ of 16.45 µM provides a defined benchmark for dose-response studies in human platelet-rich plasma [2].

Fragment-Based Drug Discovery (FBDD) Programs Targeting Secretory Phospholipase A₂

At 126.11 Da, 5-hydroxy-3-vinyl-2(5H)-furanone is fully compliant with the Rule of 3 for fragment-based screening (MW < 300, HBD ≤ 3, HBA ≤ 3, XLogP ≤ 3) and represents the smallest known selective sPLA₂-binding chemotype [1][2]. Its ligand efficiency is inherently superior to marine sesterterpene-derived inhibitors (manoalide 416 Da, petrosaspongiolides 418–461 Da, cacospongionolide B 401 Da) [2]. The C3-vinyl and C5-hydroxyl groups provide two well-defined vectors for structure-activity relationship (SAR) expansion while the butenolide core can be synthesized through established routes, enabling rapid analog generation for fragment growth or linking campaigns.

Anticancer Tool Compound Screening with Reduced Genotoxic Confounding vs. Halogenated Furanones

For cancer biology laboratories screening furanone-based compounds against HeLa (ED₅₀ 1.8 µg/mL for PA-147) or Ehrlich carcinoma models, 5-hydroxy-3-vinyl-2(5H)-furanone provides a non-mutagenic scaffold [1][2]. Unlike mucochloric acid and its derivatives—which are potent bacterial mutagens and genotoxic water disinfection byproducts—the non-halogenated vinyl-substituted scaffold lacks the electrophilic C3/C4 positions that drive DNA reactivity [3]. This is particularly critical for long-term colony formation assays, transcriptomic profiling studies, and co-culture systems where DNA-damaging off-target effects would irreversibly confound phenotypic readouts.

Mammalian-Selective Pharmacological Studies in Microbiome-Containing or Co-Culture Experimental Systems

The explicitly documented weak antimicrobial activity of 5-hydroxy-3-vinyl-2(5H)-furanone [1] makes it the preferred choice over halogenated 2(5H)-furanones (mucochloric and mucobromic acids) for experiments where unintended antibacterial effects would compromise data integrity [2]. Applications include gut microbiome-inflammatory axis studies, airway epithelial-bacterial co-culture models, and skin microbiota research where potent antibiofilm furanones (e.g., mucobromic acid derivatives against B. subtilis biofilms) would eliminate commensal or pathogenic bacterial populations and alter host-cell responses through indirect mechanisms.

Quote Request

Request a Quote for 5-Hydroxy-3-vinyl-2(5H)-furanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.